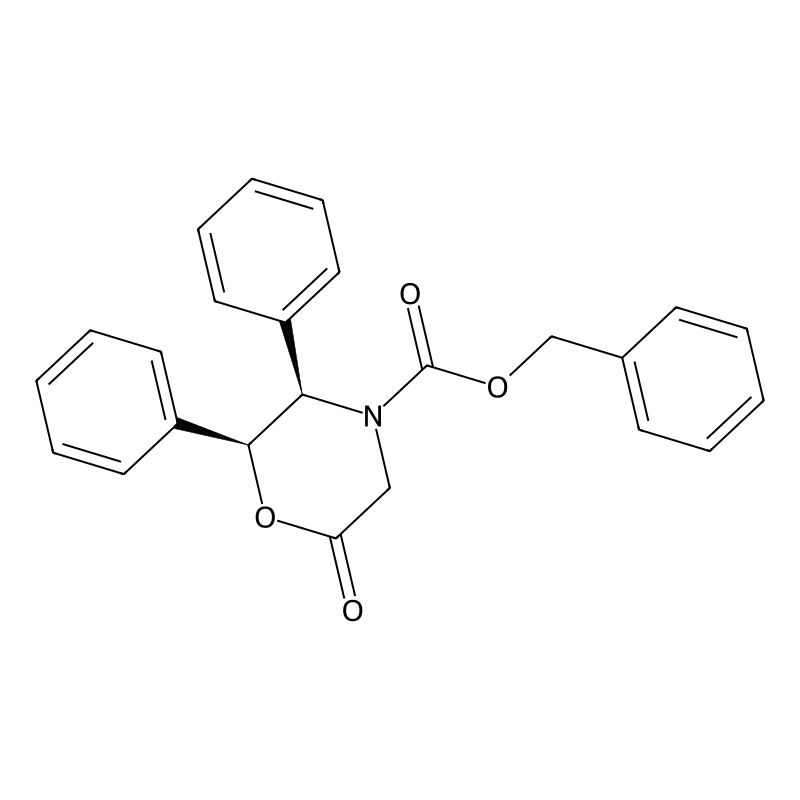

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, also known as benzyl (+)-mandalate, is a valuable chiral building block used in organic synthesis. Its chiral center (the carbon atom with four different substituents) allows chemists to control the stereochemistry of their target molecules. This is crucial in the development of pharmaceuticals and other biologically active compounds, where the three-dimensional arrangement of atoms can significantly impact their properties.

Studies have shown the effectiveness of benzyl (+)-mandalate as a chiral auxiliary in various asymmetric reactions, including:

Medicinal Chemistry:

Due to its ability to control stereochemistry, benzyl (+)-mandalate has been explored in the synthesis of various bioactive molecules, including:

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a synthetic organic compound with the molecular formula C24H21NO4 and a molecular weight of approximately 387.44 g/mol. This compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, and is characterized by the presence of two phenyl groups and an oxo group at specific positions on the morpholine structure. The compound is known for its chiral configuration, specifically the (2S,3R) stereochemistry, which influences its biological activity and interactions with biological systems .

- Hydrolysis: The ester bond can undergo hydrolysis in the presence of water and acids or bases, leading to the formation of the corresponding carboxylic acid and alcohol.

- Transesterification: This compound can react with alcohols to form different esters, which can be useful in modifying its properties for specific applications.

- Nucleophilic substitutions: The carbonyl group in the morpholine structure can be targeted by nucleophiles, leading to various derivatives that may exhibit altered biological activities.

Research indicates that Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate exhibits significant biological activity. It has been studied for its potential as an intermediate in the synthesis of biologically active compounds. The morpholine derivatives are often associated with various pharmacological effects, including antibacterial and antifungal activities. The specific stereochemistry of this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate typically involves several steps:

- Formation of the Morpholine Ring: Starting materials containing appropriate amine and carbonyl components are reacted under controlled conditions to form the morpholine structure.

- Introduction of Phenyl Groups: Electrophilic aromatic substitution reactions can be employed to introduce phenyl groups at the 2 and 3 positions of the morpholine ring.

- Carboxylation: The final steps involve introducing a benzyl group and forming the ester linkage through reaction with suitable carboxylic acid derivatives.

These synthetic routes may vary based on desired yields and purity levels .

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate has diverse applications:

- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

- Research: Used in academic research to explore new drug formulations and therapeutic agents.

- Chemical Synthesis: Acts as a building block in organic synthesis for creating more complex molecules.

Interaction studies involving Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate have focused on its binding affinity to various biological targets. These studies reveal potential interactions with enzymes or receptors that could lead to therapeutic effects. For example, its structural similarity to known drugs allows researchers to predict possible interactions within metabolic pathways or cellular mechanisms .

Several compounds share structural similarities with Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,3R)-(+)-N-Z-6-oxo-2,3-diphenylmorpholine | Similar morpholine structure without benzoyl group | Used as starting material for other syntheses |

| 2R,5R,6S-2-(Methoxycarbonylmethyl)-5,6-diphenylmorpholine hydrochloride | Contains methoxycarbonyl group | Key intermediate for antibiotic synthesis |

| Benzoyl (2S,3S)-6-hydroxy-2,3-diphenylmorpholine | Hydroxymethyl instead of oxo group | Exhibits different biological activity profile |

These compounds highlight the unique characteristics of Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate based on its specific functional groups and stereochemistry. Its unique combination of properties makes it a valuable compound in both synthetic chemistry and pharmacology .

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 105228-46-4) emerged as a pivotal chiral auxiliary in the late 20th century, driven by the demand for enantioselective synthesis of pharmaceuticals. Its development is rooted in the broader exploration of morpholine derivatives, which gained traction after the discovery of C-substituted morpholines in natural products like tylophorinicine. The compound’s rigid bicyclic structure, featuring a morpholine ring with benzyl ester and diphenyl substituents, was engineered to stabilize transition states in stereoselective reactions. Early work by Williams and Miller demonstrated its utility in asymmetric aldol reactions, where it enabled >99% enantiomeric excess (ee) in α-amino acid synthesis.

Strategic Importance as a Chiral Building Block

This morpholine derivative serves as a linchpin in asymmetric synthesis due to:

- Stereochemical Control: The (2S,3R) configuration induces predictable facial selectivity in nucleophilic additions.

- Versatile Reactivity: The benzyl ester facilitates hydrogenolytic deprotection, while the lactone moiety participates in ring-opening reactions.

- Scalability: Commercial availability (≥98% purity from Sigma-Aldrich, Thermo Fisher) supports industrial applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₁NO₄ | |

| Molecular Weight | 387.43 g/mol | |

| Melting Point | 205–207°C | |

| Optical Rotation (α) | +58° (c = 1, CHCl₃) |

Evolution in Medicinal and Organic Chemistry Applications

Initially deployed in peptide substrate synthesis, this compound now underpins:

- Antimalarial Drug Development: As a precursor to α-amino-β-silyloxy esters for quinine analogs.

- Antibiotic Synthesis: Key intermediate for (+)-negamycin, targeting antibiotic-resistant bacteria.

- Fluorogenic Probes: Enables stereocontrolled assembly of MMP assay substrates.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant